molecular formula C23H14ClF2N3 B2635601 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-22-9

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2635601
CAS RN: 901267-22-9
M. Wt: 405.83
InChI Key: CWUHUTJFAUJTOY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent. CPQ belongs to the class of pyrazoloquinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Urease Inhibition

Compounds with a similar structure to the one , such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been found to be potent urease inhibitors . Urease is an enzyme responsible for various health issues in humans, including peptic ulcers, kidney stone formation, and more .

Antileishmanial Activity

Pyrazole-bearing compounds, which include the compound , have shown potent antileishmanial activities . Leishmaniasis is a tropical disease affecting millions of people worldwide .

Antimalarial Activity

The same pyrazole derivatives have also demonstrated significant antimalarial activities . They have shown promising results against Plasmodium berghei, a parasite causing malaria .

Anticancer Properties

Compounds with a similar structure, specifically those with a 1,3,4-thiadiazole heterocyclic ring, have been synthesized and evaluated for their anticancer properties .

Chromatographic Separations

Compounds with a 3-chloro-5-methylphenylcarbamate group have been used to enhance chromatographic separations . This could potentially apply to the compound .

Synthesis of Other Compounds

The 3-chloro-4-methylphenyl group is used in the synthesis of other compounds, such as 3-Chloro-4-methylphenylboronic acid . This suggests that the compound could also serve as a precursor in the synthesis of other chemical compounds.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF2N3/c1-13-7-8-16(11-19(13)24)29-23-17-9-15(25)10-20(26)22(17)27-12-18(23)21(28-29)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHUTJFAUJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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